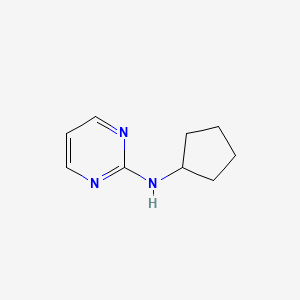

N-cyclopentylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-cyclopentylpyrimidin-2-amine” are not directly available, research on 2-aminopyrimidine derivatives provides some insight. These compounds are typically prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique

Cyclin-Dependent Kinase Inhibition

N-cyclopentylpyrimidin-2-amine derivatives have been extensively studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Such inhibitors are considered promising for anticancer drug development. For instance, a study by (Tadesse et al., 2017) details the discovery of novel pyrimidin-2-amine derivatives as potent and selective inhibitors of CDK4 and CDK6. These compounds were found to be effective in inhibiting tumor growth in acute myeloid leukemia mouse models.

Synthesis and Chemical Properties

The chemical synthesis and properties of N-cyclopentylpyrimidin-2-amine derivatives have been a subject of research, contributing to the development of new chemical compounds. A study by (Gazizov et al., 2015) discusses the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidines.

Molecular Recognition and Binding

N-cyclopentylpyrimidin-2-amine derivatives have also been studied for their molecular recognition and binding properties. (Furuta et al., 1991) synthesized amine-containing, cytosine-based ditopic receptors capable of complexing with guanosine monophosphate, demonstrating the potential for specific molecular interactions.

Other Applications

In addition to the above, N-cyclopentylpyrimidin-2-amine derivatives have been explored in various other areas of scientific research, including the development of novel dihydrofolate reductase inhibitors (Wyss et al., 2003), potential use in antitumor activity (Sirakanyan et al., 2019), and application in tandem mass spectrometry for predicting chemical transformations (Wang et al., 2006).

Mécanisme D'action

Target of Action

For instance, some pyrimidines have been found to exhibit anti-inflammatory effects by suppressing the cyclooxygenase (COX) enzymes .

Mode of Action

It’s worth noting that pyrimidines often exert their effects by interacting with their targets and inducing changes at the molecular level . For example, some 2-aminopyrimidines, which are structurally similar to N-cyclopentylpyrimidin-2-amine, have been reported to exhibit antitrypanosomal and antiplasmodial activities .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids and the regulation of enzymatic reactions.

Pharmacokinetics

Computational pharmacokinetic analysis on some newly designed 2-anilinopyrimidine derivative compounds, which are structurally similar to n-cyclopentylpyrimidin-2-amine, showed that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five .

Result of Action

Some 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Propriétés

IUPAC Name |

N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPXNHRKTKAFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)